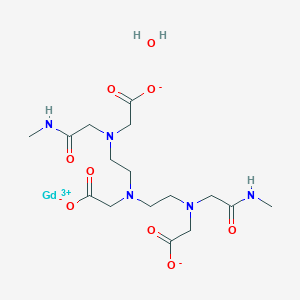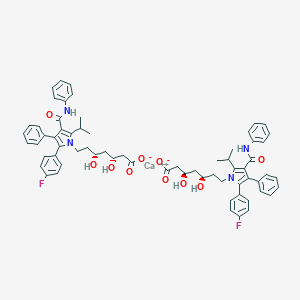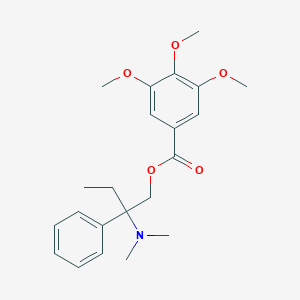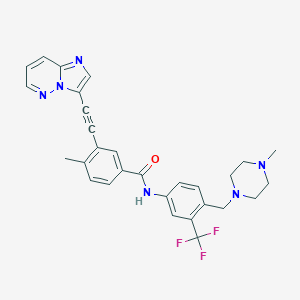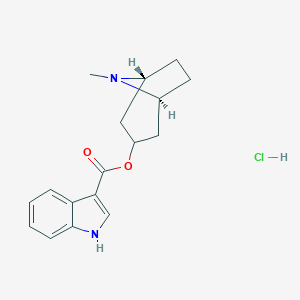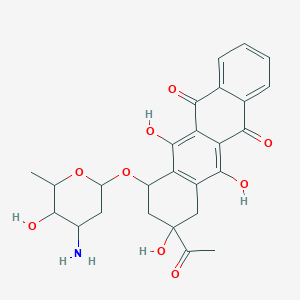
Idarubicin hydrochloride
Übersicht
Beschreibung
Idarubicin Hydrochloride is a semi-synthetic anthracycline antineoplastic agent used primarily in the treatment of acute myeloid leukemia. It is structurally and pharmacologically related to daunorubicin but has enhanced fat solubility and cellular uptake due to the absence of a methoxy group . This compound intercalates into DNA, preventing the unwinding of the DNA helix and thereby inhibiting the replication and transcription processes .
Wirkmechanismus
Target of Action
Idarubicin hydrochloride primarily targets DNA and the enzyme topoisomerase II . DNA is the genetic material of cells, and topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .
Mode of Action
This compound exerts its antineoplastic effects through several mechanisms. It forms complexes with DNA by intercalation between base pairs, which involves inserting itself into the DNA structure . This intercalation disrupts the normal DNA structure and prevents DNA unwinding .
Furthermore, this compound inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes . This inhibition of topoisomerase II results in DNA strand breakage .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication and transcription process . By intercalating into DNA and inhibiting topoisomerase II, this compound disrupts the normal function of DNA, leading to the inhibition of DNA and RNA synthesis and fragmentation of DNA . This disruption of DNA and RNA synthesis ultimately leads to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
This compound is extensively distributed in the body, with a distribution volume of approximately 1500 L/m² . It is metabolized in the liver to idarubicinol, an active metabolite . The elimination of this compound is primarily through the biliary route, with 8 to 10% excreted as idarubicinol and 2 to 5% as unchanged drug in the urine . The elimination half-life of this compound is about 22 hours .
Result of Action
The result of this compound’s action is the inhibition of DNA and RNA synthesis , leading to DNA fragmentation and ultimately cell death . This is particularly effective against rapidly dividing cells, such as cancer cells, which is why this compound is used as an antineoplastic agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, patient-specific factors such as liver and kidney function can impact the drug’s pharmacokinetics . Therefore, dosage adjustments may be necessary in patients with impaired hepatic or renal function .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Idarubicin Hydrochlorid umfasst mehrere Schritte, ausgehend von DaunorubicinDie Reaktionsbedingungen umfassen typischerweise die Verwendung von Tetrabutylammoniumhalogenid als Katalysator, um die Umwandlung von Zwischenprodukten in das Endprodukt zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von Idarubicin Hydrochlorid folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren ist optimiert, um den Salzverbrauch zu reduzieren und Verunreinigungen zu minimieren, wodurch eine hohe Ausbeute und Reinheit des Endprodukts gewährleistet wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Idarubicin Hydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Es kann zu Idarubicinol oxidiert werden, einem aktiven Metaboliten.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern und seine Aktivität beeinflussen.
Substitution: Es können verschiedene Substitutionsreaktionen auftreten, insbesondere am Aminozucker-Rest.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden oft verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogenide und Säuren beinhalten.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Idarubicinol und verschiedene substituierte Derivate, die unterschiedliche pharmakologische Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
Idarubicin Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die DNA-Interkalation und die Auswirkungen von Strukturmodifikationen auf die Aktivität zu untersuchen.
Biologie: Forscher verwenden es, um zelluläre Aufnahmemechanismen und die Auswirkungen auf zelluläre Prozesse zu untersuchen.
Medizin: Es wird ausgiebig auf seine Wirksamkeit bei der Behandlung verschiedener Arten von Leukämie und anderen Krebsarten untersucht.
Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamententrägersysteme und -formulierungen eingesetzt
5. Wirkmechanismus
Idarubicin Hydrochlorid entfaltet seine Wirkung durch die Interkalation in die DNA, wodurch das Entwinden der DNA-Helix verhindert wird. Diese Wirkung hemmt die Replikations- und Transkriptionsprozesse, was zum Zelltod führt. Die Verbindung hemmt auch das Enzym Topoisomerase II, das für die DNA-Replikation und -Reparatur essentiell ist . Darüber hinaus erzeugt es freie Radikale, die die DNA weiter schädigen .
Ähnliche Verbindungen:
Daunorubicin: Strukturell ähnlich, aber weniger lipophil aufgrund des Vorhandenseins einer Methoxygruppe.
Doxorubicin: Ein weiteres Anthracyclin mit einem breiteren Wirkungsspektrum gegen feste Tumoren.
Einzigartigkeit: Idarubicin Hydrochlorid ist einzigartig aufgrund seiner erhöhten Lipophilie, die eine bessere Zellgängigkeit und eine höhere Potenz ermöglicht. Seine Fähigkeit, in die DNA zu interkalieren und die Topoisomerase II zu hemmen, macht es zu einem wirksamen Zytostatikum .
Vergleich Mit ähnlichen Verbindungen
Daunorubicin: Structurally similar but less lipophilic due to the presence of a methoxy group.
Doxorubicin: Another anthracycline with a broader spectrum of activity against solid tumors.
Epirubicin: Similar to doxorubicin but with a different stereochemistry, leading to different pharmacokinetics.
Uniqueness: Idarubicin Hydrochloride is unique due to its enhanced lipophilicity, which allows for better cellular uptake and increased potency. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a powerful antineoplastic agent .
Eigenschaften
IUPAC Name |
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXDZDZNSLXDNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860722 | |
| Record name | 3-Acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57852-57-0 | |
| Record name | idarubicin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





